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Compound of Interest

Compound Name: 2-hydroxy-N,N-dimethylbenzamide

Cat. No.: B162655

Introduction

N,N-Dimethylsalicylamide, also known by its IUPAC name 2-hydroxy-N,N-
dimethylbenzamide, is a member of the salicylamide class of compounds, characterized by a
hydroxyl group ortho to a carboxamide group on a benzene ring. While its close analog,
salicylamide, has been studied for its analgesic and antipyretic properties, N,N-
dimethylsalicylamide has carved a distinct niche in the landscape of chemical and
pharmaceutical research. This technical guide provides a comprehensive overview of the
discovery, history, synthesis, and multifaceted applications of this intriguing molecule, with a
particular focus on its role as a versatile intermediate in the synthesis of contemporary
pharmaceuticals. We will delve into its known biological activities, including its effects on
hepatic microsomal enzymes, and provide detailed experimental protocols for its synthesis and
analysis. This guide is intended for researchers, scientists, and drug development
professionals seeking a thorough understanding of N,N-dimethylsalicylamide.

Physicochemical Properties

A summary of the key physicochemical properties of N,N-Dimethylsalicylamide is presented in
the table below.
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Property Value Source

2-hydroxy-N,N-

IUPAC Name _ _
dimethylbenzamide
N,N-Dimethylsalicylamide,

Synonyms ) ) i
Salicyldimethylamide

CAS Number 1778-08-1

Molecular Formula CoH11NO:2

Molecular Weight 165.19 g/mol

Appearance Solid

Melting Point Not reported

Boiling Point Not reported

Solubility Soluble in polar solvents

A Historical Perspective: The Discovery and Early
Exploration

The first documented synthesis of N,N-dimethylsalicylamide appears in a 1955 publication by
D.A. Kidd and J.A. King in Nature[1]. In this study, the compound was prepared and evaluated
for its muscle-relaxing properties, alongside other N-substituted salicylamides. The findings
indicated that N,N-dimethylsalicylamide possessed a lesser muscle-relaxing effect compared to
the parent compound, salicylamide[1]. This early investigation, while not uncovering a direct
therapeutic application, laid the groundwork for future exploration of this chemical entity.

Subsequent research in the latter half of the 20th century further characterized the
physicochemical properties of N,N-dimethylsalicylamide. A notable 1981 study investigated the
intramolecular hydrogen bonding of the lithium salt of N,N-dimethylsalicylamide in various
solvents using NMR spectroscopy[2]. This research provided valuable insights into the
conformational dynamics of the molecule, a critical aspect for understanding its reactivity and
potential biological interactions. These foundational studies established N,N-
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dimethylsalicylamide as a readily accessible and structurally interesting molecule, paving the
way for its eventual use as a versatile building block in organic synthesis.

Synthesis and Characterization

The synthesis of N,N-dimethylsalicylamide can be achieved through several routes, with the
most common being the acylation of dimethylamine with a salicylic acid derivative. A reliable
and well-documented method involves the conversion of salicylic acid to salicyl-coenzyme A,
which is then reacted with dimethylamine. This approach is efficient and yields the desired
product in good purity.

Experimental Protocol: Synthesis from Salicylic Acid

This protocol is adapted from established methods for the synthesis of N,N-disubstituted
benzamides[3].

Materials:

Salicylic acid

e Thionyl chloride

o Dimethylamine (40% solution in water)
e Toluene

e Sodium hydroxide (NaOH)

e Hydrochloric acid (HCI)

¢ Anhydrous magnesium sulfate (MgSQOa)
e Dichloromethane (CH2Cl2)

Deionized water

Procedure:
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» Formation of Salicyloyl Chloride: In a round-bottom flask equipped with a reflux condenser
and a magnetic stirrer, suspend salicylic acid (1 equivalent) in an excess of thionyl chloride
(3-5 equivalents). Heat the mixture to reflux for 2-3 hours. The progress of the reaction can
be monitored by the cessation of gas evolution (HCIl and SO2).

e Removal of Excess Thionyl Chloride: After the reaction is complete, allow the mixture to cool
to room temperature. Remove the excess thionyl chloride by distillation under reduced
pressure.

» Amidation: Dissolve the crude salicyloyl chloride in an inert solvent such as toluene or
dichloromethane. Cool the solution in an ice bath to 0-5 °C.

e Slowly add a solution of dimethylamine (2.5 equivalents) to the cooled salicyloyl chloride
solution while stirring vigorously. Maintain the temperature below 10 °C during the addition.

 After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for an additional 1-2 hours.

o Work-up and Purification: Transfer the reaction mixture to a separatory funnel. Wash the
organic layer successively with dilute HCI, water, and saturated sodium bicarbonate solution.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent
under reduced pressure to obtain the crude N,N-dimethylsalicylamide.

e The crude product can be further purified by recrystallization from a suitable solvent system
(e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Characterization:

The identity and purity of the synthesized N,N-dimethylsalicylamide can be confirmed by
standard analytical techniques, including *H NMR, 3C NMR, and mass spectrometry.
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Caption: Synthetic workflow for N,N-dimethylsalicylamide.

Pharmacology and Mechanism of Action

While not developed as a therapeutic agent itself, N,N-dimethylsalicylamide has been identified
as a potent inhibitor of rat liver microsomes. This inhibitory activity is of significant interest in
the context of drug metabolism and pharmacokinetics.

Inhibition of Hepatic Microsomal Enzymes

Hepatic microsomes contain a variety of drug-metabolizing enzymes, most notably the
cytochrome P450 (CYP) superfamily. These enzymes are responsible for the oxidative
metabolism of a vast array of xenobiotics, including a majority of clinically used drugs. Inhibition
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of CYP enzymes can lead to significant drug-drug interactions, altering the pharmacokinetic
profile of co-administered drugs and potentially leading to adverse effects.

The statement that N,N-dimethylsalicylamide is a "potent inhibitor" suggests that it can
significantly reduce the metabolic activity of these enzymes. The precise mechanism of this
inhibition, whether competitive, non-competitive, or mechanism-based, has not been
extensively detailed in publicly available literature. However, it is plausible that the molecule
interacts with the active site of one or more CYP isozymes, thereby preventing the metabolism
of other substrates. Further research is warranted to elucidate the specific CYP enzymes
inhibited by N,N-dimethylsalicylamide, the nature of the inhibition, and the corresponding ICso
values.
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Caption: Proposed mechanism of microsomal enzyme inhibition.

Applications in Drug Discovery and Development

The primary significance of N,N-dimethylsalicylamide in the pharmaceutical sciences lies in its
utility as a chemical intermediate or building block in the synthesis of more complex and
biologically active molecules. Its bifunctional nature, possessing both a nucleophilic hydroxyl
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group and a stable amide moiety, makes it an attractive starting point for the construction of
diverse molecular scaffolds.

A notable example of its application is in the development of novel antagonists for the C-X-C
chemokine receptor 2 (CXCR2)[4]. In a 2018 study, "2-hydroxy-N,N-dimethylbenzamide-1-yI"
was utilized as a key fragment in the design and synthesis of a library of compounds aimed at
identifying new CXCR2 antagonists for the treatment of cancer metastasis[4]. This
demonstrates the value of N,N-dimethylsalicylamide in modern drug discovery programs,
where its rigid, substituted phenyl ring can serve as a scaffold for elaborating pharmacophoric
features.

Furthermore, its use as an intermediate for the synthesis of piperidones has been noted.
Piperidone-containing structures are prevalent in a wide range of pharmaceuticals, further
highlighting the indirect but crucial role of N,N-dimethylsalicylamide in medicinal chemistry.

Analytical Methodologies

The analysis of N,N-dimethylsalicylamide and its reaction products is typically performed using
standard chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be readily developed for the quantification of N,N-
dimethylsalicylamide. A C18 column with a mobile phase consisting of a mixture of acetonitrile
and water, often with a small amount of a modifier like formic acid to improve peak shape, is a
suitable starting point. Detection can be achieved using a UV detector, as the aromatic ring of
the molecule absorbs in the UV range.

Spectroscopic Analysis

» Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 13C NMR are indispensable tools
for the structural confirmation of N,N-dimethylsalicylamide. The *H NMR spectrum would be
expected to show characteristic signals for the aromatic protons, the N-methyl protons (as
two singlets due to restricted rotation around the amide C-N bond at lower temperatures),
and the phenolic hydroxyl proton. The 3C NMR spectrum would display distinct resonances
for the carbonyl carbon, the aromatic carbons, and the N-methyl carbons.

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://spectrabase.com/spectrum/9DdcmGCCjNR
https://www.benchchem.com/product/b162655?utm_src=pdf-body
https://spectrabase.com/spectrum/9DdcmGCCjNR
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b162655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the
compound. Electron ionization (EIl) or electrospray ionization (ESI) are common techniques
that can be employed.

Safety and Toxicology

Specific toxicological data for N,N-dimethylsalicylamide is not extensively available in the public
domain. However, based on the safety information for the closely related compound, N,N-
diethylbenzamide, some potential hazards can be inferred. N,N-diethylbenzamide is classified
as harmful if swallowed or in contact with skin and causes skin and eye irritation[5]. Therefore,
it is prudent to handle N,N-dimethylsalicylamide with appropriate personal protective
equipment, including gloves and safety glasses, in a well-ventilated area. As with any chemical
compound with limited toxicological data, a thorough risk assessment should be conducted
before handling.

Conclusion

N,N-Dimethylsalicylamide, since its initial synthesis and biological evaluation in the mid-20th
century, has evolved from a compound of minor therapeutic interest to a valuable and versatile
building block in modern organic and medicinal chemistry. Its straightforward synthesis,
coupled with its useful chemical handles, has secured its place as a key intermediate in the
development of novel pharmaceutical agents. While its own biological activity, particularly its
potent inhibition of hepatic microsomal enzymes, warrants further investigation, its primary
contribution to the field of drug development is currently as a foundational scaffold for the
creation of more complex and targeted therapeutics. This guide has provided a comprehensive
overview of the current knowledge on N,N-dimethylsalicylamide, highlighting its journey from a
historical curiosity to a relevant tool in the hands of today's drug discovery scientists.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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